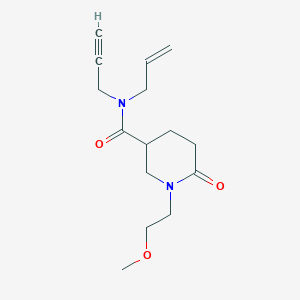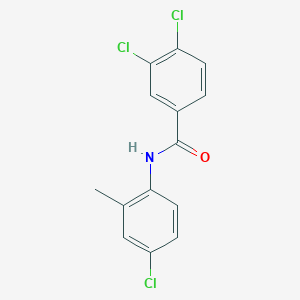![molecular formula C17H15FN4OS B3924695 N-(2-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3924695.png)
N-(2-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
N-(2-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, also known as FIT-039, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. In
Mechanism of Action
N-(2-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB). IκB is an inhibitor of NF-κB that binds to it and prevents its translocation to the nucleus, where it can activate genes involved in inflammation and immune responses. This compound binds to IκB and prevents its phosphorylation and degradation, thus inhibiting NF-κB activation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, antiviral, and anticancer properties. This compound inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and reduces the infiltration of inflammatory cells into tissues. This compound also inhibits the replication of HCMV and HSV by blocking the expression of viral genes. This compound has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for NF-κB inhibition. However, this compound has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, including its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its potential side effects. Additionally, the development of more potent and selective inhibitors of NF-κB could lead to the development of more effective therapies for inflammatory and immune-related diseases.
Scientific Research Applications
N-(2-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV). Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-11(12-7-3-2-4-8-12)15-21-22-17(24-15)20-16(23)19-14-10-6-5-9-13(14)18/h2-11H,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAFUJCNSRPMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924616.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B3924621.png)

![1-cyclohexyl-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B3924635.png)
![3-allyl-5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924643.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B3924651.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B3924660.png)
![5-phenyl-4-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3924668.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924675.png)
![5-{3,5-dichloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924687.png)
![7-acetyl-6-(5-methyl-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924703.png)
![N-methyl-2-(methyl{[4-phenyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]methyl}amino)propanamide](/img/structure/B3924708.png)
